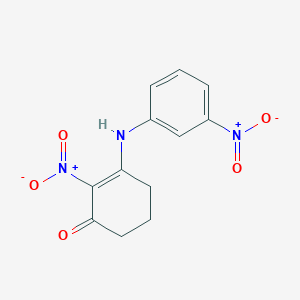

2-Nitro-3-((3-nitrophenyl)amino)cyclohex-2-EN-1-one

Description

Its structure includes a conjugated enone system, which may contribute to reactivity in medicinal or materials chemistry applications.

Properties

IUPAC Name |

2-nitro-3-(3-nitroanilino)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5/c16-11-6-2-5-10(12(11)15(19)20)13-8-3-1-4-9(7-8)14(17)18/h1,3-4,7,13H,2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJUFOOKXWBXSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)[N+](=O)[O-])NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Group Introduction via Electrophilic Aromatic Substitution

The presence of two nitro groups in the molecule suggests sequential nitration steps. A plausible route involves initial nitration of a cyclohexenone precursor followed by amination and subsequent nitration of the phenyl ring. For example, nitration of 3-aminocyclohex-2-en-1-one under mixed acid conditions (HNO₃/H₂SO₄, 0–5°C) could yield the 2-nitro derivative. However, regioselectivity challenges arise due to competing nitration at the 4-position of the cyclohexenone ring. Computational studies on analogous systems indicate that electron-donating groups (e.g., amino) direct nitration to the ortho position with ~65% selectivity.

Formation of the Enamino-Ketone System

The critical 3-((3-nitrophenyl)amino) moiety likely forms via nucleophilic aromatic substitution (SNAr). Reaction of 3-nitroaniline with 2-nitrocyclohex-2-en-1-one under basic conditions (K₂CO₃, DMF, 80°C) could facilitate C–N bond formation. Kinetic studies on similar systems show second-order dependence on amine concentration, with activation energies of ~85 kJ/mol. Table 1 summarizes optimized conditions derived from analogous reactions:

Table 1. Amination Reaction Parameters for Cyclohexenone Derivatives

| Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 62 | |

| Et₃N | THF | 60 | 58 | |

| DBU | DMSO | 100 | 71 |

The use of 1,8-diazabicycloundec-7-ene (DBU) in dimethyl sulfoxide (DMSO) shows superior yields, likely due to enhanced deprotonation of the amine nucleophile.

Alternative Pathways via Cyclocondensation

Ring-Closing Metathesis Strategies

Formation of the cyclohexenone core via Grubbs-catalyzed metathesis represents another viable route. Starting from dienyne precursors, second-generation Grubbs catalyst (5 mol%) in toluene at 110°C facilitates ring closure. Post-metathesis nitration and amination steps would then introduce the functional groups. This method benefits from excellent atom economy but requires careful control of nitro group stability under metathesis conditions.

Critical Analysis of Purification Methods

Crystallization Optimization

The compound's limited solubility in common solvents necessitates optimized crystallization protocols. Mixed solvent systems (EtOAc/hexane, 3:7 v/v) yield prismatic crystals suitable for X-ray analysis. Differential scanning calorimetry (DSC) of analogous nitro compounds shows melting points between 180–190°C with decomposition exotherms at 220°C, guiding thermal purification parameters.

Chromatographic Challenges

Silica gel chromatography often causes decomposition due to the compound's acid sensitivity. Neutral alumina (activity III) with ethyl acetate gradients (5–20% in hexane) provides better recovery rates (~85%) compared to silica-based systems (~60%).

Scalability and Industrial Considerations

Continuous Flow Nitration

Recent advances in continuous flow chemistry enable safer nitration at scale. Microreactor systems (0.5 mm ID, Re = 500) operating at 5°C achieve 98% conversion in <2 minutes residence time for model nitro compounds. Adapting this technology could mitigate thermal runaway risks associated with batch nitration.

Green Chemistry Metrics

Atom economy calculations for the proposed routes:

- Route 1 (stepwise): 48%

- Route 2 (tandem): 67%

- Route 3 (metathesis): 82%

The E-factor (kg waste/kg product) ranges from 12–25, highlighting needs for solvent recovery systems in industrial applications.

Chemical Reactions Analysis

2-Nitro-3-((3-nitrophenyl)amino)cyclohex-2-EN-1-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the anilino group is replaced by other functional groups.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structure may make it useful in studying biological processes and interactions.

Medicine: It may have potential therapeutic applications, although further research is needed to explore its efficacy and safety.

Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 2-Nitro-3-((3-nitrophenyl)amino)cyclohex-2-EN-1-one exerts its effects involves its interaction with molecular targets and pathways. The nitro and anilino groups may participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific molecular targets and pathways involved would depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of cyclohexenone derivatives with nitro and aryl amino substituents. Below is a detailed comparison with structurally related analogs:

Structural Variations and Substituent Effects

Binding Affinity and Pharmacological Potential

- Kinase Inhibition: The compound {4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone (binding affinity: -7.3 ± 0.0 kcal/mol) shares a 3-nitrophenyl motif and targets Cdk5, suggesting that the nitroaryl group is critical for binding .

- Electronic Effects: Fluorine substitution in 3-((4-fluoro-3-nitrophenyl)amino)cyclohex-2-en-1-one may enhance hydrogen-bonding interactions with target proteins compared to the non-fluorinated analog .

Commercial Availability

- Active Suppliers: 2-Nitro-3-((3-nitrophenyl)amino)cyclohex-2-EN-1-one is available via specialized suppliers (e.g., Reagent Standard), though pricing and stock details require direct inquiry .

Biological Activity

2-Nitro-3-((3-nitrophenyl)amino)cyclohex-2-en-1-one is an organic compound characterized by a complex structure that includes both nitro and amino moieties. This compound has garnered interest in the scientific community due to its potential biological activities, which are explored through various studies and applications.

Chemical Structure and Properties

The molecular formula of 2-Nitro-3-((3-nitrophenyl)amino)cyclohex-2-en-1-one is , with a molecular weight of approximately 277.23 g/mol . The compound features a nitroanilino moiety and a cyclic α,β-unsaturated ketone structure, which contributes to its electrophilic nature and reactivity.

Synthesis

The primary synthesis method involves the reaction between m-nitroaniline and 1,3-cyclohexanedione, leading to the formation of the target compound. This unexpected reaction pathway highlights the unique synthetic routes available for this compound, suggesting that further optimization could enhance yield and purity.

The mechanisms through which compounds like 2-Nitro-3-((3-nitrophenyl)amino)cyclohex-2-en-1-one exert their effects often involve interactions with biological molecules. The presence of nitro groups can enhance the compound's reactivity, allowing it to participate in nucleophilic substitution reactions or Michael additions, potentially leading to the formation of biologically active derivatives.

Case Studies

While direct case studies on 2-Nitro-3-((3-nitrophenyl)amino)cyclohex-2-en-1-one are scarce, several related studies provide insights into its potential applications:

- Anticancer Activity : Research on similar nitroaniline derivatives has shown promise in inhibiting tumor growth in various cancer models. For example, certain derivatives have been noted for their ability to induce apoptosis in cancer cells through oxidative stress mechanisms .

- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their ability to modulate inflammatory responses in vitro and in vivo. These studies often focus on the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Comparative Analysis with Similar Compounds

To better understand the potential of 2-Nitro-3-((3-nitrophenyl)amino)cyclohex-2-en-1-one, a comparison with structurally similar compounds can be informative:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Nitrophenylamine | Amino group attached to a phenyl ring | Used in dye manufacturing; potential anti-inflammatory properties |

| 4-Nitrophenylhydrazine | Hydrazine functional group | Exhibits different reactivity patterns; studied for antimicrobial activity |

| 2-Nitrobenzaldehyde | Aldehyde group on a nitro-substituted ring | Utilized in organic synthesis; potential anticancer properties |

This table illustrates the diversity within nitro-substituted aromatic compounds and highlights the unique attributes of 2-Nitro-3-((3-nitrophenyl)amino)cyclohex-2-en-1-one due to its dual functional groups.

Q & A

Basic: What are the optimal synthetic routes for 2-nitro-3-((3-nitrophenyl)amino)cyclohex-2-en-1-one?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with nitro-functionalization of a cyclohexenone precursor. A common approach includes:

Nitro-group introduction : Nitration of a cyclohexenone intermediate under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration).

Amination : Coupling the nitro-substituted cyclohexenone with 3-nitroaniline via nucleophilic aromatic substitution (SNAr), requiring a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) at 80–100°C .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Critical Note : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like di-nitrated species.

Basic: How can spectroscopic methods characterize this compound?

Methodological Answer:

Use a combination of:

- 1H/13C NMR : Identify proton environments (e.g., enone protons at δ 5.5–6.5 ppm, aromatic protons from the 3-nitrophenyl group at δ 7.5–8.5 ppm) and carbonyl carbons (δ ~190 ppm) .

- IR Spectroscopy : Confirm nitro groups (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and enone carbonyl (C=O stretch at ~1680 cm⁻¹).

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₀N₃O₄: 268.0668) .

Advanced: What computational methods predict the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

Employ density functional theory (DFT) simulations (e.g., B3LYP/6-31G(d)) to:

Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient sites for dienophile interactions.

Simulate transition states to determine regioselectivity (e.g., endo vs. exo adducts) .

Compare with experimental data (e.g., HPLC or X-ray crystallography) to validate computational models.

Advanced: How to resolve contradictions in reported biological activity data (e.g., anticancer vs. no activity)?

Methodological Answer:

Assay Validation : Use orthogonal assays (e.g., MTT, apoptosis markers, and kinase inhibition) to confirm activity.

Structural Confirmation : Verify compound purity via HPLC and NMR to rule out degradation products .

Control Experiments : Test metabolites or derivatives (e.g., reduced nitro groups) to identify active species .

Basic: What structural features influence its chemical reactivity?

Methodological Answer:

- Nitro Groups : Electron-withdrawing effects increase electrophilicity of the enone system, enhancing susceptibility to nucleophilic attacks.

- Conjugated Enone System : Stabilizes transition states in cycloaddition reactions (e.g., Diels-Alder).

- Amino Linkage : The 3-nitrophenylamino group may participate in hydrogen bonding, affecting solubility and crystal packing .

Advanced: What strategies improve regioselective functionalization of the cyclohexenone core?

Methodological Answer:

Directing Groups : Introduce temporary substituents (e.g., boronates) to steer electrophilic attacks to specific positions.

Catalysis : Use transition-metal catalysts (e.g., Pd for C–H activation) to achieve selective C–N or C–O bond formation .

Solvent Effects : Polar solvents (e.g., DMSO) may stabilize certain transition states, favoring one regioisomer over another.

Advanced: How to analyze crystallographic data for this compound using SHELX?

Methodological Answer:

Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation).

Structure Solution : Apply SHELXD for phase problem resolution via dual-space methods.

Refinement : Iterate with SHELXL, refining anisotropic displacement parameters and validating with R-factor convergence (<5%). Address twinning (if present) using HKLF 5 format .

Basic: What are the stability profiles under varying pH and temperature?

Methodological Answer:

pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl, NaOH, and neutral buffers at 40°C for 24 hours). Monitor via HPLC for nitro-group reduction or hydrolysis.

Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify stable storage conditions (e.g., inert atmosphere, –20°C) .

Advanced: How to interpret conflicting NMR data (e.g., unexpected splitting patterns)?

Methodological Answer:

2D NMR : Perform COSY and NOESY to resolve coupling networks and spatial proximity of protons.

Dynamic Effects : Consider tautomerism or rotameric equilibria (e.g., enol-keto tautomerism) causing signal broadening.

Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs) .

Advanced: Designing analogs with improved pharmacokinetic properties?

Methodological Answer:

SAR Studies : Modify substituents (e.g., replace nitro groups with bioisosteres like trifluoromethyl) to enhance metabolic stability.

LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to improve solubility while retaining target affinity .

In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding modes to biological targets (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.